
LUTETIUM TELLURIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium Telluride is a chemical compound with the formula Lu₂Te₃. It is a crystalline solid or powder that is generally available in various forms such as ingots, lumps, powders, and sputtering targets . This compound is part of the rare earth tellurides and is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lutetium Telluride can be synthesized through various methods. One common approach involves the direct reaction of lutetium and tellurium elements at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation:
2Lu+3Te→Lu2Te3
Industrial Production Methods
Industrial production of this compound often involves high-temperature solid-state reactions. The elements are mixed in stoichiometric ratios and heated in a controlled environment to produce the desired compound. The resulting product is then purified and processed into different forms depending on the application requirements .
Analyse Chemischer Reaktionen
Types of Reactions
Lutetium Telluride undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of oxides.
Reduction: Can be reduced back to elemental lutetium and tellurium under specific conditions.
Substitution: Reacts with halogens to form lutetium halides and tellurium halides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Halogen gases like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Lutetium oxide (Lu₂O₃) and tellurium dioxide (TeO₂).
Reduction: Elemental lutetium and tellurium.
Substitution: Lutetium halides (e.g., LuCl₃) and tellurium halides (e.g., TeCl₄).
Wissenschaftliche Forschungsanwendungen
Lutetium Telluride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other rare earth tellurides and as a material for studying solid-state reactions.
Biology: Investigated for potential use in biomedical imaging and as a contrast agent due to its unique electronic properties.
Medicine: Explored for use in targeted radiotherapy, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of semiconductors, thermoelectric materials, and other advanced electronic devices
Wirkmechanismus
The mechanism of action of Lutetium Telluride in various applications is primarily based on its electronic and structural properties. In biomedical applications, it can act as a contrast agent by interacting with specific molecular targets, enhancing imaging techniques. In electronic applications, its unique band structure and conductivity properties make it suitable for use in semiconductors and thermoelectric devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Samarium Telluride (SmTe)
- Yttrium Telluride (YTe)
- Praseodymium Telluride (PrTe)
- Lanthanum Telluride (LaTe)
- Neodymium Telluride (NdTe)
Uniqueness
Lutetium Telluride stands out due to its higher density and stability compared to other rare earth tellurides. Its unique electronic properties make it particularly valuable in advanced electronic and thermoelectric applications .
Eigenschaften
CAS-Nummer |
12163-22-3 |
|---|---|
Molekularformel |
Lu2Te3 |
Molekulargewicht |
732.73 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


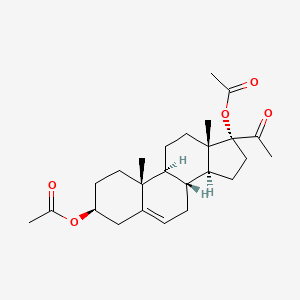
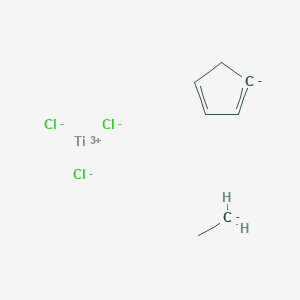
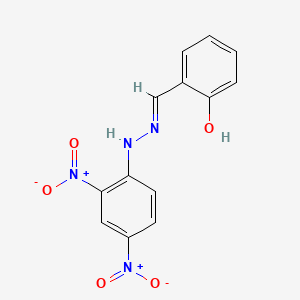


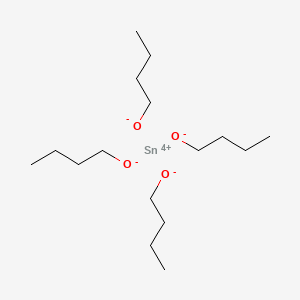
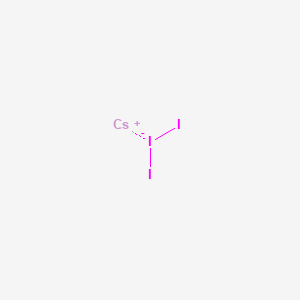
![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)
